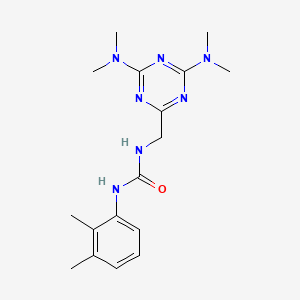
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea, also known as BDMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMU is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 374.5 g/mol.
作用机制
The mechanism of action of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst, facilitating the reaction between various functional groups. This compound has been shown to be particularly effective in promoting the reaction between amines and isocyanates, leading to the formation of urethane linkages.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro. This compound has also been shown to be stable in various biological fluids, such as blood and urine.
实验室实验的优点和局限性
One of the main advantages of using 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea in laboratory experiments is its versatility. This compound can be used as a reagent in a variety of reactions, making it a useful tool for synthetic chemists. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in laboratory settings.
One limitation of using this compound in laboratory experiments is its potential reactivity with other functional groups. This compound has been shown to react with a variety of functional groups, including alcohols and carboxylic acids, which may limit its use in certain reactions. Additionally, this compound is relatively expensive compared to other reagents, which may limit its use in certain laboratory settings.
未来方向
There are several potential future directions for research involving 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea. One area of interest is the development of new synthetic routes for this compound, which may lead to more efficient and cost-effective methods for its preparation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as drug discovery and materials science. Finally, more research is needed to assess the potential toxicity and environmental impact of this compound, particularly in the context of its use in laboratory settings.
合成方法
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-2-imidazolidinone with 4,6-bis(dimethylamino)-1,3,5-triazine and 2,3-dimethylphenyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under anhydrous conditions. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
科学研究应用
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been extensively studied for its potential applications in various scientific fields. In particular, this compound has been shown to be a useful reagent in the synthesis of various compounds, including biologically active molecules. This compound has also been used as a crosslinking agent in the preparation of polymeric materials.
属性
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-11-8-7-9-13(12(11)2)19-17(25)18-10-14-20-15(23(3)4)22-16(21-14)24(5)6/h7-9H,10H2,1-6H3,(H2,18,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDQYFNTHMCQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



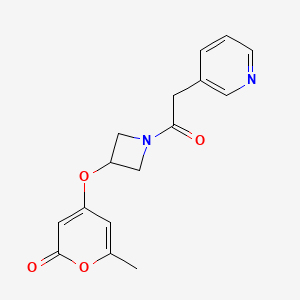

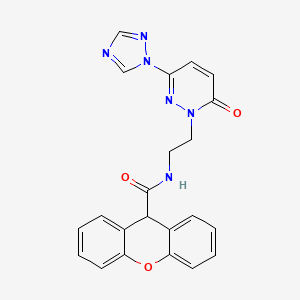
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2900172.png)
![N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2900173.png)

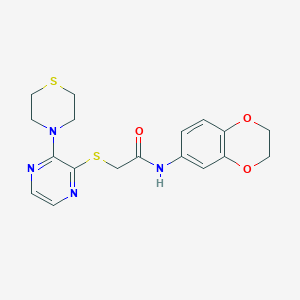
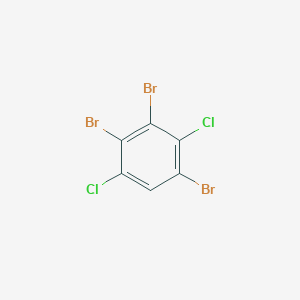

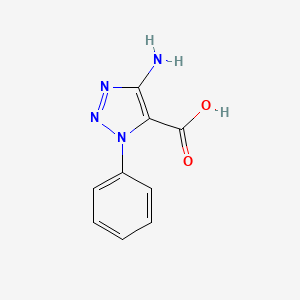
![2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2900184.png)
![N-(4-hydroxyphenyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2900185.png)